molecular formula C15H20BrNO2 B1474934 tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate CAS No. 1802430-94-9

tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate

Cat. No. B1474934
CAS RN: 1802430-94-9
M. Wt: 326.23 g/mol
InChI Key: YHFYWJJEEKUFJP-ZDUSSCGKSA-N
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Description

Tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate (TBNPC) is an organobromine compound that is commonly used in organic synthesis. It belongs to a class of compounds known as tertiary amines, which have a variety of applications in the pharmaceutical, agrochemical, and material science industries. TBNPC is particularly useful as a catalyst in organic synthesis due to its high reactivity, low volatility, and low toxicity.

Scientific Research Applications

Tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate has been widely used in scientific research due to its high reactivity and low toxicity. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of polymers. It has also been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of compounds.

Mechanism of Action

Tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate acts as a catalyst in organic synthesis by increasing the rate of reaction and decreasing the amount of energy required for the reaction to occur. It is believed to act by forming a complex with the reactants, which facilitates the reaction and increases its efficiency.
Biochemical and Physiological Effects
This compound has been shown to have no significant effect on biochemical and physiological processes in humans and animals. It is not known to be toxic or mutagenic and does not cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate in laboratory experiments is its high reactivity and low toxicity. It is also relatively inexpensive and easy to obtain. However, it is not suitable for use in experiments involving high temperatures or long reaction times.

Future Directions

The potential applications of tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate are far-reaching and can be explored in a variety of fields. For example, it could be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals, or as a reagent in the synthesis of polymers. It could also be used to study the mechanism of action of drugs and to study the biochemical and physiological effects of compounds. Additionally, its use in the synthesis of heterocyclic compounds could be further explored. Finally, further research could be conducted to explore the potential of this compound as a catalyst in other types of reactions.

properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-5-7-13(11-8-6-9-12(16)10-11)17-14(18)19-15(2,3)4/h5-6,8-10,13H,1,7H2,2-4H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYWJJEEKUFJP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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